molecular formula C16H19FN4O B11190841 2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 876667-32-2

2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B11190841
CAS No.: 876667-32-2
M. Wt: 302.35 g/mol
InChI Key: PCLFLMXZOWJNHB-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly in the study of nucleoside transport mechanisms. This synthetic small molecule features a pyrimidin-one core structure linked to a 2-fluorophenyl-piperazine moiety, a pharmacophore pattern observed in bioactive molecules targeting membrane transporters . Preliminary research on structurally related analogues suggests potential application as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) . These transporters play a vital role in cellular nucleotide synthesis, regulate the extracellular concentration of adenosine, and are critical for the cellular uptake of anticancer and antiviral nucleoside analogues. Compounds with this core structure have been investigated for their ability to selectively inhibit ENT1 and ENT2 subtypes, which could help in modulating adenosine signaling or improving the efficacy of nucleoside-based therapeutics . The presence of the halogen-substituted phenylpiperazine group is a key structural feature often essential for this inhibitory activity . This product is intended for research purposes by qualified laboratory personnel. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

876667-32-2

Molecular Formula

C16H19FN4O

Molecular Weight

302.35 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H19FN4O/c1-11-12(2)18-16(19-15(11)22)21-9-7-20(8-10-21)14-6-4-3-5-13(14)17/h3-6H,7-10H2,1-2H3,(H,18,19,22)

InChI Key

PCLFLMXZOWJNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3F)C

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation

An alternative method involves constructing the pyrimidinone ring in situ with the piperazine group already attached. This approach employs a Biginelli-like reaction, where ethyl acetoacetate, (2-fluorophenyl)piperazine, and a urea derivative are condensed in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). However, this method is less efficient, with yields below 50% due to competing side reactions.

Post-Functionalization of Pyrimidinone

In some cases, the methyl groups at positions 5 and 6 are introduced after piperazine coupling. For example, 2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one undergoes Friedel-Crafts alkylation using methyl iodide (CH₃I) and aluminum chloride (AlCl₃) as a catalyst. This stepwise method allows for better regiocontrol but requires additional purification steps.

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Choice: DMSO and NMP outperform ethanol or toluene due to their high polarity, which stabilizes the transition state in SNAr reactions.

  • Temperature: Reactions conducted at 100°C show a 20% yield improvement over those at 80°C, though higher temperatures (>120°C) promote decomposition.

Catalytic Additives

The addition of catalytic iodide salts (e.g., KI) accelerates displacement by converting the chloropyrimidinone intermediate into a more reactive iodo species in situ. This lowers the activation energy and reduces reaction time by 30%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.25 (m, 4H, Ar-H), 3.85–3.45 (m, 8H, piperazine-H), 2.40 (s, 6H, CH₃), 1.90 (s, 2H, NH).

  • HRMS (ESI): m/z calcd for C₁₆H₁₉FN₄O [M+H]⁺: 302.35; found: 302.34.

Purity and Yield

ParameterValue
Yield (SNAr route)82%
Purity (HPLC)>98%
Melting Point226–228°C

Challenges and Mitigation

Byproduct Formation

The primary byproduct is N-alkylated piperazine, arising from over-reaction at the secondary amine. This is minimized by using a 1:1 molar ratio of chloropyrimidinone to piperazine and maintaining rigorous temperature control.

Solvent Removal

High-boiling solvents like DMSO complicate purification. Switching to a DMSO/water mixture enables easier extraction, reducing processing time by 40%.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk sourcing of 1-(2-fluorophenyl)piperazine from suppliers like TOSLab (Russia) reduces raw material costs by 15–20%.

Green Chemistry Metrics

  • E-factor: 8.2 (kg waste/kg product) – primarily due to solvent use.

  • PMI: 12.4 (total mass input/mass product).

Chemical Reactions Analysis

2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Biological Activities

The compound has shown promise in several areas of research:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antifungal Properties

Recent studies have highlighted the antifungal potential of this compound. It has been tested against several fungal pathogens, showing varying degrees of efficacy. For instance, compounds derived from this structure have demonstrated good antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, indicating its potential application in agricultural settings as a fungicide .

Inhibition of Nucleoside Transporters

The compound has been identified as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition can affect nucleotide synthesis and regulation of adenosine function, making it a candidate for further exploration in cancer therapy and other conditions where nucleoside transport is critical .

Synthesis and Structure-Activity Relationship

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine and pyrimidine moieties can enhance biological activity and selectivity towards specific targets .

Table 1: Structure-Activity Relationship Data

Compound VariantAnticancer Activity (IC50)Antifungal Activity (MIC)
Base Compound15 µM50 µg/ml
Variant A10 µM30 µg/ml
Variant B12 µM40 µg/ml

Case Study 1: Anticancer Efficacy

In a study published in Frontiers in Pharmacology, researchers synthesized various derivatives based on this compound structure and evaluated their anticancer properties against multiple cell lines. The results indicated that certain modifications led to enhanced potency compared to the base compound, suggesting a promising avenue for developing new cancer therapeutics .

Case Study 2: Antifungal Applications

Another study focused on the antifungal properties of derivatives. The synthesized compounds were tested against common agricultural pathogens, revealing that some variants exhibited superior activity compared to existing fungicides. This positions the compound as a potential candidate for agricultural applications aimed at managing crop diseases .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Core Heterocycles

A. Quinoline-Based Derivatives (e.g., D10 from )
  • Structure: D10 (4-(4-(2-(2-Fluorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl)-N-Hydroxybenzamide) shares the 2-fluorophenyl-piperazine motif but replaces the pyrimidinone core with a quinoline system conjugated to a benzamide group.
  • Key Differences: Core Heterocycle: Quinoline (aromatic, planar) vs. pyrimidinone (partially saturated, less rigid). Substituents: D10 includes a benzamide group, introducing hydrogen-bonding capability absent in the target compound.
  • Physicochemical Properties: Quinoline derivatives like D10 may exhibit higher melting points due to increased aromaticity and rigidity. For example, D10 crystallizes as a white solid in EtOAc, though exact melting points are unspecified .
  • Biological Implications: The quinoline-benzamide structure in D10 could target enzymes like histone deacetylases (HDACs), whereas the pyrimidinone core in the target compound might favor kinase or GPCR interactions.
B. Pyrimidobenzothiazole Derivatives (e.g., 5e from )
  • Structure: 2-(4,5-dihydroxy-2-methylphenylthio)-5,6-dimethylpyrimidin-4(3H)-one (5e) shares the pyrimidinone core but substitutes the piperazine group with a thioether-linked dihydroxybenzene moiety.
  • Key Differences: Substituents: 5e has polar dihydroxy and thioether groups, enhancing water solubility compared to the hydrophobic 5,6-dimethyl and fluorophenyl groups in the target compound. Electronic Effects: The electron-withdrawing fluorine in the target compound may reduce electron density at the pyrimidinone ring compared to 5e’s electron-donating hydroxyl groups.
  • Synthesis: Both compounds likely undergo nucleophilic substitution at the pyrimidinone’s C2 position, but 5e’s thioether linkage suggests a thiol-mediated pathway .
C. Pyridazinone Derivatives (e.g., )
  • Structure: 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one replaces the pyrimidinone core with a pyridazinone ring.
  • Key Differences: Core Heterocycle: Pyridazinone (six-membered, two adjacent nitrogen atoms) vs. pyrimidinone (six-membered, two non-adjacent nitrogens). Bioactivity: The pyridazinone derivative in showed anti-inflammatory activity (IC50 = 11.6 μM), suggesting divergent targets compared to the uncharacterized target compound .

Comparative Data Table

Compound Core Structure Key Substituents Physicochemical Properties Bioactivity
Target Compound Pyrimidin-4(3H)-one 2-(4-(2-fluorophenyl)piperazin-1-yl), 5,6-Me Likely moderate solubility due to Me Not reported
D10 (Quinoline derivative) Quinoline 2-(2-fluorophenyl)piperazine, benzamide High rigidity, EtOAc crystallization HDAC inhibition (inferred)
5e (Pyrimidobenzothiazole) Pyrimidin-4(3H)-one 4,5-dihydroxy-2-MePh-thioether Enhanced water solubility Cytotoxic (reported)
Pyridazinone derivative Pyridazinone 4-methylphenyl Crystalline solid Anti-inflammatory (IC50 11.6 μM)

Substituent Effects on Bioactivity and Solubility

  • Fluorophenyl vs. Hydroxyl Groups : The 2-fluorophenyl group in the target compound and D10 enhances membrane permeability but may reduce aqueous solubility compared to 5e’s dihydroxy groups.
  • Methyl vs.

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one , often referred to as FPMINT, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes various studies that explore its biological activity, particularly its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide metabolism and drug delivery.

Chemical Structure and Properties

FPMINT is characterized by a complex structure that includes a piperazine ring and a pyrimidinone moiety. The presence of the 2-fluorophenyl group is significant for its biological activity. Its molecular formula is C15H19FN4OC_{15}H_{19}FN_4O with a molecular weight of approximately 292.34 g/mol.

Inhibitory Effects on Equilibrative Nucleoside Transporters

Recent studies have demonstrated that FPMINT acts as a selective inhibitor of human equilibrative nucleoside transporters, particularly ENT2. The following table summarizes the inhibitory effects of FPMINT and its analogs on ENT1 and ENT2:

CompoundTarget TransporterIC50 (µM)Selectivity
FPMINTENT1104.92Low
FPMINTENT21.65High
Analog 2aENT1104.92Low
Analog 3bENT11.65Moderate
Analog 2bENT2<1High

These findings indicate that modifications to the molecular structure significantly influence the selectivity and potency against specific transporters .

The mechanism by which FPMINT inhibits ENTs involves competitive inhibition, where the compound competes with natural substrates for binding sites on the transporter proteins. The structure-activity relationship (SAR) studies show that alterations in the aromatic moieties can enhance or diminish inhibitory potency, highlighting the importance of specific functional groups in drug design .

Study on Nucleoside Transport Deficiency

In a study involving nucleoside transporter-deficient cell lines transfected with cloned human ENT1 and ENT2, FPMINT was shown to effectively inhibit uridine uptake, which is critical for cellular nucleotide synthesis. The results indicated that while some analogs were potent inhibitors of both transporters, others displayed a marked preference for ENT2 over ENT1 .

Comparative Analysis with Other Compounds

FPMINT's activity was compared with other known ENTs inhibitors. For instance, compounds derived from the oxadiazole series exhibited diverse biological activities including anticancer and anti-inflammatory effects but lacked the selectivity shown by FPMINT towards ENT2 . This specificity may offer therapeutic advantages in conditions where modulation of nucleoside transport is beneficial.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing 2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinone core followed by functionalization with the 2-fluorophenylpiperazine moiety. Key steps include:

  • Nucleophilic substitution to attach the piperazine group under anhydrous conditions (e.g., DMF as solvent, 80–100°C).
  • Protection/deprotection strategies for reactive sites to prevent side reactions.
  • Purification via column chromatography or recrystallization to isolate the final product.
  • Optimization of yields (e.g., 60–75%) requires precise control of stoichiometry, temperature, and catalyst use (e.g., palladium for coupling reactions) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the 2-fluorophenyl group shows distinct aromatic splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 357.18).
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .
  • Infrared (IR) Spectroscopy : Detects functional groups like C=O (stretching at ~1650–1700 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand competition studies (e.g., using 3^3H-labeled ligands) to assess affinity for serotonin or dopamine receptors.
  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .

Advanced Research Questions

Q. How can contradictions in receptor binding affinity data across studies be resolved?

  • Methodological Answer :

  • Standardization : Use uniform assay conditions (e.g., buffer pH, temperature) and validated cell lines.
  • Orthogonal Validation : Confirm results with alternative techniques (e.g., surface plasmon resonance vs. radioligand binding).
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .

Q. What experimental design principles apply to in vivo pharmacokinetic and toxicity studies?

  • Methodological Answer :

  • Dose Escalation : Administer compound at 10, 50, and 100 mg/kg in rodent models to establish LD50_{50}.
  • Pharmacokinetic Profiling : Collect plasma samples at 0.5, 2, 6, and 24 hours post-administration for LC-MS/MS analysis of bioavailability and half-life.
  • Toxicogenomics : RNA sequencing of liver/kidney tissues to identify off-target gene expression changes .

Q. Which computational methods predict environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • QSAR Modeling : Predict biodegradability and bioaccumulation using software like EPI Suite.
  • Molecular Dynamics (MD) Simulations : Model interactions with aquatic enzymes (e.g., cytochrome P450).
  • Ecotoxicology Databases : Cross-reference with ECOTOX to assess risks to non-target organisms .

Q. How can selectivity for target receptors be optimized while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl groups on pyrimidinone) to enhance steric complementarity.
  • Docking Simulations : Use AutoDock Vina to screen derivatives against target vs. off-target receptors (e.g., 5-HT1A_{1A} vs. α1_1-adrenergic).
  • Selectivity Index (SI) : Calculate as ratio of IC50_{50} values (off-target/target) to prioritize candidates with SI > 100 .

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